3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid
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Overview
Description
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid is an organic compound with the molecular formula C16H15NO5 It is a derivative of benzoic acid and contains both phenoxy and acetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid typically involves the following steps:
Preparation of 4-(Hydroxymethyl)phenol: This can be achieved through the reduction of 4-formylphenol using a suitable reducing agent such as sodium borohydride.
Formation of 2-[4-(Hydroxymethyl)phenoxy]acetic acid: This involves the reaction of 4-(Hydroxymethyl)phenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Amidation Reaction: The final step involves the reaction of 2-[4-(Hydroxymethyl)phenoxy]acetic acid with 3-aminobenzoic acid under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-{2-[4-(Carboxy)phenoxy]acetamido}benzoic acid.
Reduction: this compound with reduced nitro groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenoxy and acetamido groups could facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the acetamido group.
2-(4-Hydroxyphenyl)acetic acid: Similar structure but lacks the benzoic acid moiety.
3-Aminobenzoic acid: Contains the benzoic acid and amino groups but lacks the phenoxy group.
Uniqueness
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid is unique due to the presence of both phenoxy and acetamido groups, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
649774-00-5 |
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Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-[[2-[4-(hydroxymethyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c18-9-11-4-6-14(7-5-11)22-10-15(19)17-13-3-1-2-12(8-13)16(20)21/h1-8,18H,9-10H2,(H,17,19)(H,20,21) |
InChI Key |
WHSHBZVUCXKBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CO)C(=O)O |
Origin of Product |
United States |
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